molecular formula C18H16Cl2N4O B5868613 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl- CAS No. 904813-29-2

1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-

Cat. No.: B5868613
CAS No.: 904813-29-2
M. Wt: 375.2 g/mol
InChI Key: ZENGZDKWEVOVSS-UHFFFAOYSA-N
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Description

“1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-” is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Carboxamide Group: This step involves the reaction of the triazole with a suitable carboxylic acid derivative.

    Substitution with Chloromethylphenyl Groups: The final step includes the substitution reactions to introduce the 5-chloro-2-methylphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Industry: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-” would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in microorganisms. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxamide: A simpler analog without the substituted phenyl groups.

    1H-1,2,3-Triazole-4-carboxylic acid: Another analog with a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of the 5-chloro-2-methylphenyl groups in “1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-” may confer unique properties such as increased lipophilicity, enhanced biological activity, or specific binding interactions.

Properties

IUPAC Name

N,1-bis(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-10-4-6-13(19)8-15(10)21-18(25)17-12(3)24(23-22-17)16-9-14(20)7-5-11(16)2/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENGZDKWEVOVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143661
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-29-2
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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